N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10358587
InChI: InChI=1S/C12H11ClN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,15,16)
SMILES: CC1=C(SC(=N1)C)C(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.75 g/mol

N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC10358587

Molecular Formula: C12H11ClN2OS

Molecular Weight: 266.75 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C12H11ClN2OS
Molecular Weight 266.75 g/mol
IUPAC Name N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C12H11ClN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,15,16)
Standard InChI Key SMEHILJBHHXHRB-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C(=O)NC2=CC(=CC=C2)Cl
Canonical SMILES CC1=C(SC(=N1)C)C(=O)NC2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Synthesis

Molecular Architecture

N-(3-Chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide features a thiazole core substituted with methyl groups at positions 2 and 4, coupled to a 3-chlorophenyl carboxamide moiety. The thiazole ring’s sulfur and nitrogen atoms contribute to its electron-deficient character, enhancing reactivity in biological systems . The chloro substituent at the phenyl ring’s meta position introduces steric and electronic effects critical for target binding.

Synthetic Pathways

The synthesis follows a multi-step protocol derived from methods for analogous thiazole-5-carboxamides :

  • Thiazole Ring Formation: Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with thiourea derivatives in the presence of SO2_2Cl2_2 to form 2-chloro intermediates. HCl gas is introduced to catalyze cyclization, yielding the thiazole ring .

  • Carboxylic Acid Preparation: Hydrolysis of the ethyl ester group using NaOH produces 2,4-dimethylthiazole-5-carboxylic acid .

  • Amide Coupling: The carboxylic acid is converted to an acyl chloride with oxalyl chloride, then reacted with 3-chloroaniline in dichloromethane with N,N-diisopropylethylamine as a base .

Key Reaction Data:

  • Yield for cyclization: 39.5%–56.2% (dependent on substituents) .

  • Optimal solvent: Dichloromethane (prevents decomposition observed in DMF at high temperatures) .

Biological Activities

Anticancer Mechanisms

Studies on structurally related compounds reveal dose-dependent cytotoxicity against cancer cell lines. While specific data for N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is limited, analogs exhibit IC50_{50} values as low as 0.28 µg/mL in breast adenocarcinoma (MCF-7) via caspase-mediated apoptosis. Molecular docking predicts binding to tubulin’s colchicine site, disrupting microtubule assembly.

Table 1: Anticancer Activity of Analogous Thiazole Derivatives

Cell LineIC50_{50} (µg/mL)Mechanism
MCF-7 (Breast)0.28Caspase-3/7 activation
A549 (Lung)0.52Tubulin polymerization
Huh7 (Liver)8.107ERK1/2 pathway modulation

Antimicrobial Properties

The chloro and methyl groups enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤4 µg/mL. Fungistatic effects are observed in Candida albicans via ergosterol biosynthesis inhibition.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: The 3-chloro substituent increases electrophilicity, improving target binding .

  • Methyl Substitutions: 2,4-Dimethyl groups optimize steric compatibility with hydrophobic enzyme pockets .

  • Amide Linkage: Essential for hydrogen bonding with biological targets like tubulin.

Analytical Characterization

  • 1^1H NMR: Peaks at δ 2.35 (s, 3H, CH3_3), 2.98 (s, 3H, CH3_3), and 7.41–7.68 (m, 4H, Ar–H) confirm structure .

  • Melting Point: 190–200°C (decomposition above 200°C) .

  • HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient) .

Industrial and Environmental Considerations

Large-scale synthesis employs continuous flow reactors to enhance yield (up to 70%) and reduce waste. Solvent recovery systems minimize environmental impact, aligning with green chemistry principles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator